2-(Cyclohexyloxy)acetic acid
Overview
Description
2-(Cyclohexyloxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Hexahydroindoles and Isoquinolinones
2-(Cyclohexyloxy)acetic acid derivatives have been utilized in the synthesis of hexahydroindoles, which are important intermediates for various alkaloids (Juma et al., 2008). Similarly, these compounds are used in the synthesis of isoquinolinones, a class of compounds with potential biological activity (Juma et al., 2009).
Metal Complex Formation and Catalysis
The derivatives of this compound, such as amino acid bearing Schiff base ligands, have been synthesized and shown to form metal complexes. These complexes exhibit antioxidant properties and xanthine oxidase inhibitory activities, which are important for therapeutic applications (Ikram et al., 2015).
Environmental Applications
In environmental chemistry, the derivatives of this compound have been involved in studies like CO2 reduction to acetic acid using greigite Fe3S4 catalysts. This research explores the potential for converting CO2 into commercially valuable organic acids (Santos-Carballal et al., 2020).
Maillard Reaction in Food Chemistry
The compound plays a role in the Maillard reaction, specifically in the formation of short-chain carboxylic acids like acetic acid. This reaction is crucial for understanding flavor and aroma development in foods (Davidek et al., 2006).
Catalyst Development
This compound derivatives are used in developing catalysts for various chemical reactions, such as the oxidation of cyclohexane to adipic acid, an eco-friendly approach important in industrial chemistry (Alshammari et al., 2016).
Epoxidation Studies
The compound and its derivatives have been studied in iron-catalyzed olefin epoxidation processes. This research provides insights into the nature of metal-based oxidants, which are important in various chemical syntheses (Mas‐Ballesté & Que, 2007).
Bio-Oil Reforming for Hydrogen Generation
Research on the reforming of bio-oil derived carboxylic acids, including those related to this compound, contributes to the development of sustainable hydrogen generation methods (Zhang et al., 2018).
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s plausible that the compound could be involved in reactions at the benzylic position, which can be resonance stabilized . This could potentially affect downstream biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclohexyloxy)acetic acid . These factors could include the pH of the environment, the presence of other molecules, and the temperature.
Biochemical Analysis
Biochemical Properties
2-(Cyclohexyloxy)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where this compound can act as a substrate or inhibitor. For instance, it may interact with acyl-CoA synthetase, facilitating the formation of acyl-CoA derivatives, which are crucial intermediates in fatty acid metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as glycolysis, fatty acid oxidation, and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to enzymes, altering their conformation and activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by acyl-CoA synthetase to form acyl-CoA derivatives, which are essential for fatty acid metabolism. Additionally, it may affect the citric acid cycle by modulating the activity of key enzymes, such as citrate synthase and isocitrate dehydrogenase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound. For instance, this compound may be transported into cells via monocarboxylate transporters, which are responsible for the uptake of various organic acids. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can participate in metabolic processes such as fatty acid oxidation and the citric acid cycle. Its localization can also affect its interactions with other biomolecules, influencing its overall biochemical activity .
Properties
IUPAC Name |
2-cyclohexyloxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVMRZULJWHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222272 | |
Record name | Cyclohexoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71995-54-5 | |
Record name | Cyclohexoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071995545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Cyclohexyloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.